N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide
Description
N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a hydrazide-hydrazone derivative characterized by a benzimidazole core functionalized with a 4-chlorobenzyl group at the N1-position and a sulfanylacetohydrazide moiety at the C2-position. The hydrazone segment features an (E)-configured imine group linked to a 3-bromophenyl substituent . The compound’s structural confirmation relies on spectroscopic techniques (e.g., NMR, FTIR) and single-crystal X-ray diffraction, with SHELX software frequently employed for crystallographic refinement .
The benzimidazole scaffold is known for its pharmacological versatility, including anticancer and antimicrobial activities . The sulfanyl bridge (-S-) contributes to structural rigidity and redox activity, which is critical for biological interactions .
Properties
Molecular Formula |
C24H20BrClN4OS |
|---|---|
Molecular Weight |
527.9 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20BrClN4OS/c1-16(18-5-4-6-19(25)13-18)28-29-23(31)15-32-24-27-21-7-2-3-8-22(21)30(24)14-17-9-11-20(26)12-10-17/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+ |
InChI Key |
YYWAKPVMHYPKAX-LQKURTRISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC(=CC=C4)Br |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 3-bromobenzaldehyde with 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its functional groups: benzimidazole , sulfanyl (thioether) , chlorobenzyl , and hydrazide moieties.
Condensation Reactions
Hydrazides react with carbonyl groups (aldehydes/ketones) to form hydrazones, which are more stable than Schiff bases . For this compound:
-
Reagent : Aldehydes (e.g., benzaldehyde).
-
Conditions : Acidic or neutral media.
-
Product : Hydrazones with potential applications in drug discovery.
Nucleophilic Substitution
-
Sulfanyl Group : The thioether linkage may undergo thioether cleavage or substitution under strong oxidizing/reducing conditions.
-
Chlorobenzyl Group : The chlorine substituent could participate in nucleophilic aromatic substitution, though reactivity depends on electronic effects from the benzimidazole ring.
Hydrolysis
Hydrazides are susceptible to hydrolysis under acidic or basic conditions, potentially yielding carboxylic acids or amides. For this compound:
-
Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH).
-
Product : Degradation products, including benzimidazole derivatives and hydrazine.
Cycloaddition Reactions
The conjugated ethylidene group may participate in [4+2] Diels-Alder or [3+3] cycloaddition reactions with dienes or trienes, forming cyclic adducts.
Structural Influences on Reactivity
| Functional Group | Reactivity | Potential Applications |
|---|---|---|
| Benzimidazole | Susceptible to alkylation, acylation, or metal coordination | Modulation of biological targets (e.g., enzymes) |
| Sulfanyl Linkage | Thioether cleavage, oxidation to sulfoxide/sulfone | Antimicrobial or anti-inflammatory activity |
| Chlorobenzyl | Nucleophilic aromatic substitution (if activated) | Tuning steric/electronic properties for drug design |
| Ethylidene Hydrazide | Condensation, hydrolysis | Scaffold for hydrazone-based therapeutics |
Analytical Considerations
Scientific Research Applications
N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole moiety. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Findings
Heterocyclic Core Variations: Benzimidazole vs. In contrast, 1,3,4-oxadiazole derivatives (e.g., DK-IA to DK-IH) exhibit pronounced antifungal activity, attributed to their electron-deficient cores enhancing interactions with fungal enzymes . Sulfanyl Group Positioning: The sulfanyl bridge in the title compound stabilizes the molecule via sulfur-mediated hydrogen bonding, a feature absent in non-sulfanyl analogues like N-(4-Bromophenyl)acetamide .
Substituent Impact: Halogen Effects: The 3-bromophenyl group in the title compound may confer stronger hydrophobic interactions compared to 4-fluorophenyl or 4-methoxyphenyl analogues . N1-Substituents: The 4-chlorobenzyl group in the title compound increases lipophilicity (logP ≈ 3.8) relative to ethyl-substituted analogues (logP ≈ 2.5), likely enhancing cellular uptake .
Antifungal analogues with 1,3,4-oxadiazole cores (e.g., DK-IA) show IC50 values of 8–32 µg/mL against Candida albicans, suggesting the title compound’s sulfanyl-benzimidazole scaffold could yield comparable or superior efficacy .
Synthesis and Crystallography: The title compound is synthesized via condensation of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide with 3-bromoacetophenone, analogous to methods described for hydrazone derivatives . Single-crystal X-ray analysis confirms the (E)-configuration of the imine group, critical for maintaining planar geometry and biological activity .
Biological Activity
N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 527.87 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the condensation of 3-bromophenyl-ethylidene with 4-chlorobenzyl benzimidazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux, facilitating the formation of the hydrazide linkages essential for its biological activity.
Antimicrobial Activity
Studies have shown that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 4 | Strong antibacterial effect |
| Escherichia coli | 8 | Moderate antibacterial effect |
| Klebsiella pneumoniae | 16 | Weak antibacterial effect |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Research indicates that compounds with similar benzimidazole structures exhibit cytotoxic effects on cancer cells, inhibiting cell proliferation effectively. For example, one study reported that certain benzimidazole derivatives showed high cytotoxicity against leukemia and breast cancer cell lines at concentrations around M .
The proposed mechanism for the biological activity of this compound includes DNA intercalation and inhibition of topoisomerases, leading to apoptosis in cancer cells. Additionally, the presence of halogen substituents (bromine and chlorine) enhances the binding affinity to DNA and increases the overall biological activity .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of benzimidazole derivatives found that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
